(3-(Aminomethyl)phenyl)dimethylphosphine oxide (3-(Aminomethyl)phenyl)dimethylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 2287301-67-9
VCID: VC3429495
InChI: InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3
SMILES: CP(=O)(C)C1=CC=CC(=C1)CN
Molecular Formula: C9H14NOP
Molecular Weight: 183.19 g/mol

(3-(Aminomethyl)phenyl)dimethylphosphine oxide

CAS No.: 2287301-67-9

Cat. No.: VC3429495

Molecular Formula: C9H14NOP

Molecular Weight: 183.19 g/mol

* For research use only. Not for human or veterinary use.

(3-(Aminomethyl)phenyl)dimethylphosphine oxide - 2287301-67-9

Specification

CAS No. 2287301-67-9
Molecular Formula C9H14NOP
Molecular Weight 183.19 g/mol
IUPAC Name (3-dimethylphosphorylphenyl)methanamine
Standard InChI InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3
Standard InChI Key PMYJSBQIJBKPGR-UHFFFAOYSA-N
SMILES CP(=O)(C)C1=CC=CC(=C1)CN
Canonical SMILES CP(=O)(C)C1=CC=CC(=C1)CN

Introduction

Physical and Chemical Properties

(3-(Aminomethyl)phenyl)dimethylphosphine oxide possesses distinctive physical and chemical properties that contribute to its utility in various applications. The compound has a molecular weight of 183.19 g/mol and contains a phosphorus atom in its +5 oxidation state, which is typical for phosphine oxides .

Structural Characteristics

The compound features a benzene ring with two substituents: an aminomethyl group at the 3-position and a dimethylphosphine oxide group. This arrangement creates a molecule with multiple functional centers that can participate in various chemical interactions, including hydrogen bonding, coordination with metal ions, and nucleophilic substitution reactions.

Identification Parameters

Table 1: Identification Parameters of (3-(Aminomethyl)phenyl)dimethylphosphine oxide

ParameterValue
CAS Number2287301-67-9
Molecular FormulaC₉H₁₄NOP
Molecular Weight183.19 g/mol
IUPAC Name(3-dimethylphosphorylphenyl)methanamine
InChIInChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3
InChI KeyPMYJSBQIJBKPGR-UHFFFAOYSA-N
SMILESNCC1=CC=CC(P(C)(C)=O)=C1

The compound also exists as a hydrochloride salt (CAS: 2344679-97-4) with the molecular formula C₉H₁₅ClNOP and a molar mass of 219.65 g/mol .

Spectroscopic Data

While specific spectroscopic data for (3-(Aminomethyl)phenyl)dimethylphosphine oxide is limited in the available literature, related phosphine oxide compounds are typically characterized using various spectroscopic techniques including:

  • NMR spectroscopy (¹H, ³¹P, ¹³C)

  • IR spectroscopy

  • Mass spectrometry

  • X-ray crystallography (for solid-state structure determination)

For related compounds such as 3-[N-substituted carbamoyl (or thiocarbamoyl)]-aminopropyl-dimethyl-phosphine oxides, structures have been confirmed using IR, ¹H NMR, ³¹P NMR, ³¹P{¹H} NMR spectroscopy, and mass spectrometry .

Starting MaterialsCatalystsConditionsYield (%)Reference Compound
3-(Aminomethyl)phenyl halide + Dimethylphosphine oxidePd(OAc)₂, XantphosK₃PO₄, DMF, 150°C, 3h80% (estimated)(2-Aminophenyl)dimethylphosphine oxide
3-(Halomethyl)phenyl-dimethylphosphine oxide + Ammonia---Hypothetical route

For the related compound (2-Aminophenyl)dimethylphosphine oxide, the synthesis typically involves:

  • Reaction of 2-iodoaniline with dimethylphosphine oxide

  • Use of palladium acetate and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as catalysts

  • Potassium phosphate as a base

  • DMF as solvent

  • Heating at 150°C for approximately 3 hours

  • Purification by column chromatography

This synthesis has reported yields of approximately 80% .

Industrial Production Methods

For industrial production of organophosphorus compounds like (3-(Aminomethyl)phenyl)dimethylphosphine oxide, continuous flow reactors may be employed. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions

(3-(Aminomethyl)phenyl)dimethylphosphine oxide can participate in various chemical reactions due to the presence of multiple functional groups.

Oxidation Reactions

The phosphine oxide group can potentially undergo further oxidation to form higher oxidation state products.

Reduction Reactions

The compound can be reduced to form the corresponding phosphine derivative using suitable reducing agents.

Substitution Reactions

Applications and Uses

(3-(Aminomethyl)phenyl)dimethylphosphine oxide has several potential applications across different fields.

Chemistry

The compound can serve as a ligand in coordination chemistry and as a building block for the synthesis of more complex organophosphorus compounds.

Biology

It is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biochemical pathways.

Medicinal Chemistry Applications

There is growing evidence that (3-(Aminomethyl)phenyl)dimethylphosphine oxide may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential applications in anticancer drug development.

Industrial Applications

The compound may be used in the production of specialty chemicals and materials, including:

  • Flame retardants

  • Plasticizers

  • Catalysts for polymerization reactions

  • Intermediates for pharmaceutical synthesis

Biological Activity and Pharmacological Properties

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)phenyl)dimethylphosphine oxide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the dimethylphosphine oxide group can participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects, potentially including the observed anticancer activity.

ParameterClassification
GHS PictogramDanger
Hazard StatementsH302 (Harmful if swallowed)
H314 (Causes severe skin burns and eye damage)
Precautionary StatementsP264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, P501
Hazard Class8 (Corrosive)
UN Number2735
Packing GroupII

Comparison with Related Compounds

To better understand the properties and potential applications of (3-(Aminomethyl)phenyl)dimethylphosphine oxide, it is useful to compare it with related compounds.

Table 4: Comparison of (3-(Aminomethyl)phenyl)dimethylphosphine oxide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Differences
(3-(Aminomethyl)phenyl)dimethylphosphine oxideC₉H₁₄NOP183.192287301-67-9Aminomethyl group at 3-position
(2-Aminophenyl)dimethylphosphine oxideC₈H₁₂NOP169.161197953-47-1Amino group at 2-position, no methylene linker
(4-Amino-3-(trifluoromethyl)phenyl)dimethylphosphine oxideC₉H₁₁F₃NOP237.162903925-23-3Amino group at 4-position, trifluoromethyl group at 3-position
Dimethylphosphine oxideC₂H₇OP78.057211-39-4No aromatic ring or amino group
Dimethylphenylphosphine oxideC₈H₁₁OP154.1510311-08-7No amino group

Structure-Activity Relationships

The position of the amino group and its proximity to the phosphine oxide moiety can significantly influence the chemical reactivity and biological activity of these compounds. For instance:

  • The aminomethyl group in (3-(Aminomethyl)phenyl)dimethylphosphine oxide provides greater flexibility compared to the directly attached amino group in (2-Aminophenyl)dimethylphosphine oxide

  • The meta-position (3-position) of the aminomethyl group may affect the electron distribution in the aromatic ring differently than the ortho (2-position) or para (4-position) substituents

  • The presence of additional electron-withdrawing groups, such as the trifluoromethyl group in (4-Amino-3-(trifluoromethyl)phenyl)dimethylphosphine oxide, can further modulate the properties of these compounds

Current Research and Future Perspectives

Recent Advances

Recent research on (3-(Aminomethyl)phenyl)dimethylphosphine oxide and related compounds has focused on:

  • Exploring their potential as anticancer agents

  • Developing new synthetic methods for their preparation

  • Investigating their use as ligands in coordination chemistry

  • Studying their application in materials science

Future Research Directions

Future research on (3-(Aminomethyl)phenyl)dimethylphosphine oxide may include:

  • Detailed mechanistic studies of its anticancer activity

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of its potential in other therapeutic areas, such as antimicrobial or anti-inflammatory applications

  • Investigation of structure-activity relationships through the synthesis and evaluation of analogs and derivatives

  • Studies on its potential as a catalyst or ligand in organic synthesis and metal-catalyzed reactions

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